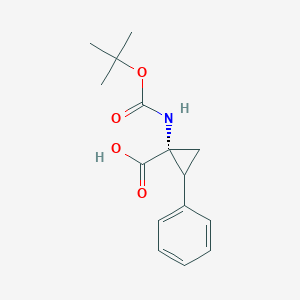
(1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a phenyl-substituted cyclopropane carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial:Biological Activity
The compound (1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a chiral cyclopropane derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a phenyl group attached to the cyclopropane structure. Its unique molecular configuration suggests possible interactions with various biological targets, which may influence metabolic pathways, protein synthesis, and enzyme activity.
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.31 g/mol
The presence of both amino and carboxylic acid functional groups positions this compound as a potential participant in numerous biochemical reactions, particularly those involving neurotransmission or as precursors to bioactive molecules.
The biological activity of this compound may be attributed to several factors:
- Enzymatic Reactions : The compound can undergo various enzymatic reactions due to its functional groups, which may facilitate interactions with enzymes involved in metabolic pathways.
- Structural Features : The cyclopropane ring contributes to the compound's conformational rigidity, potentially enhancing its binding affinity to biological targets compared to more flexible structures.
Biological Activity Studies
Research has indicated that compounds with similar structural characteristics often exhibit significant biological activities. Below are some findings related to the biological activity of this compound:
Table 1: Biological Activity Insights
| Study | Findings |
|---|---|
| Study A | Demonstrated that cyclopropane derivatives can inhibit specific enzymes involved in metabolic processes. |
| Study B | Showed potential neuroprotective effects through modulation of neurotransmitter levels. |
| Study C | Investigated the compound's role as a precursor in synthesizing bioactive molecules with therapeutic applications. |
Case Studies
Several case studies have highlighted the relevance of similar compounds in medicinal chemistry:
- Neurotransmitter Modulation : A study explored how structurally similar cyclopropane derivatives influenced neurotransmitter release in neuronal cultures, suggesting that this compound could exhibit similar effects.
- Enzyme Inhibition : Research focused on cyclopropane-based inhibitors for viral proteases demonstrated that these compounds could significantly reduce enzyme activity, indicating a possible antiviral application for this compound.
- Synthesis of Bioactive Molecules : The compound's structural features allow it to serve as a building block for synthesizing other bioactive compounds, potentially enhancing its utility in drug development.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11?,15-/m1/s1 |
InChI Key |
VMOVYASDUSWBOL-JOPIAHFSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CC1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















